REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[Br:17]Br>P(OC)(OC)(OC)=O.O>[CH3:1][C:2]1[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:3]=1[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
CC1=C(CP(OCC)(OCC)=O)C=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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P(=O)(OC)(OC)OC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
the solution was introduced into a flask
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Type
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STIRRING
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Details
|
The mixture was stirred at 90° C. for 15 hours
|
Duration
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15 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
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Details
|
extracted three times with 100 ml of n-hexane each time
|
Type
|
CUSTOM
|
Details
|
The organic phase wa dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(CP(OCC)(OCC)=O)C=CC(=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |